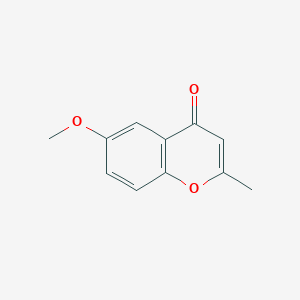

6-methoxy-2-methyl-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65547-58-2 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

6-methoxy-2-methylchromen-4-one |

InChI |

InChI=1S/C11H10O3/c1-7-5-10(12)9-6-8(13-2)3-4-11(9)14-7/h3-6H,1-2H3 |

InChI Key |

KMFVWJYBXCLURH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC(=C2)OC |

Origin of Product |

United States |

Physicochemical and Spectroscopic Profile

The fundamental properties of 6-methoxy-2-methyl-4H-chromen-4-one are crucial for its identification, characterization, and application in research.

| Property | Value |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.19 g/mol |

Synthesis and Manufacturing

The primary method for synthesizing 6-methoxy-2-methyl-4H-chromen-4-one and related chromone (B188151) derivatives is the Pechmann condensation. This classic named reaction in organic chemistry involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org

In a variation known as the Simonis chromone cyclization, the reaction of phenols and β-ketoesters in the presence of phosphorus pentoxide yields a chromone. wikipedia.org This method specifically activates the ketone in the ketoester for reaction with the hydroxyl group of the phenol first. wikipedia.org

Chemical Reactivity and Derivative Formation

The chromen-4-one core of 6-methoxy-2-methyl-4H-chromen-4-one possesses distinct sites of reactivity that allow for the synthesis of a wide range of derivatives. The carbonyl group, the double bond in the pyrone ring, and the aromatic ring are all amenable to chemical modification.

For example, the carbonyl group can undergo reactions typical of ketones. The double bond can participate in addition reactions. Furthermore, the benzene (B151609) ring can undergo electrophilic substitution reactions, although the existing methoxy (B1213986) group will direct incoming substituents to specific positions. These derivatization strategies are crucial for developing new compounds with tailored biological activities.

In Vitro and in Vivo Research

Systematic Nomenclature and Common Research Designations of this compound

The unambiguous identification of a chemical compound is paramount in scientific discourse. For the molecule , the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This name precisely describes the molecular architecture: a chromen-4-one core with a methoxy (B1213986) group attached at the 6th position and a methyl group at the 2nd position.

In research and commercial contexts, this compound may be referred to by various designations. While a comprehensive list of all research codes is not exhaustively available, it is often indexed by its Chemical Abstracts Service (CAS) Registry Number, which is a unique identifier. For instance, a closely related compound, 6-methoxy-2-phenyl-4H-chromen-4-one, is also known as 6-methoxyflavone (B191845) and has the CAS number 26964-24-9. molport.comcookechem.com Another related structure, 6-methoxy-4H-chromen-4-one, is identified by CAS number 59887-88-6. sigmaaldrich.com

Table 1: Nomenclature and Identifiers for this compound and Related Compounds

| Systematic Name | Common/Alternative Name(s) | CAS Registry Number |

|---|---|---|

| This compound | - | Not explicitly found |

| 6-methoxy-2-phenyl-4H-chromen-4-one | 6-Methoxyflavone | 26964-24-9 molport.comcookechem.com |

| 6-methoxy-4H-chromen-4-one | - | 59887-88-6 sigmaaldrich.com |

| 2-methyl-4H-chromen-4-one | - | 5751-48-4 sigmaaldrich.com |

| 6-methoxy-2-phenethyl-4H-chromen-4-one | 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- | 84294-89-3 nist.gov |

Classification within the Chromone (B188151) and Flavonoid Chemical Spaces for Research Context

This compound belongs to the broad class of organic compounds known as chromones . The core of this class is the 4H-chromen-4-one (also known as 1,4-benzopyrone) structure, which consists of a benzene (B151609) ring fused to a γ-pyrone ring.

The position of substituents on the chromone scaffold dictates further classification. When a phenyl group is present at the 2-position of the chromone ring, the resulting compounds are classified as flavones , a major subclass of flavonoids. Therefore, while this compound is a chromone, a closely related analog, 6-methoxy-2-phenyl-4H-chromen-4-one, is classified as a flavone (B191248). molport.comcookechem.com This distinction is crucial as flavonoids are a well-studied class of natural products with a wide range of biological activities. The study of simpler chromones like the 2-methyl substituted variant provides valuable insights into the structure-activity relationships within the broader flavonoid chemical space.

The chromone and flavonoid families are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. mdpi.com

Key Structural Attributes of this compound and Their Significance in Biological Studies

The biological potential of this compound is intrinsically linked to its specific structural features. Each substituent on the chromone core plays a role in defining its chemical properties and, consequently, its interactions with biological systems.

The Chromone Core: The planar, bicyclic system of the chromone core is a key feature. This planarity can facilitate intercalation into DNA or binding to flat receptor surfaces. The presence of the carbonyl group (C=O) at position 4 and the oxygen heteroatom in the pyrone ring allows for hydrogen bonding, which is a critical interaction in many biological processes.

The Methoxy Group at Position 6: The electron-donating methoxy group (-OCH3) at the 6-position of the benzene ring significantly influences the electron density distribution of the entire molecule. This can modulate the molecule's antioxidant potential and its ability to interact with various enzymes and receptors. mdpi.com For instance, in related flavonoid structures, methoxy groups have been shown to impact antioxidant activity. mdpi.com

The combination of these structural attributes creates a unique electronic and steric profile for this compound, which is the basis for its exploration in various biological studies. For example, derivatives of 4H-benzo[h]chromene with methoxy substitutions have been investigated for their cytotoxic effects on cancer cell lines. mdpi.com

Conformational Analysis and Stereochemical Considerations in this compound Research

Conformational Analysis: The core chromone ring system is largely planar. X-ray crystallography studies on related chromone derivatives, such as 6-methoxy-4-methyl-2H-chromen-2-one, have shown that the molecule is approximately planar. nih.govresearchgate.net This planarity is a key feature, as significant deviations would impact its interaction with biological targets. The methoxy and methyl groups attached to this rigid core have rotational freedom. The conformation of the methoxy group, specifically the orientation of the methyl group relative to the benzene ring, can be a subject of interest in detailed computational studies, although it is generally considered to have a relatively low energy barrier to rotation.

Stereochemical Considerations: this compound itself does not possess any stereocenters and is therefore an achiral molecule. This simplifies its synthesis and analysis as there are no enantiomers or diastereomers to consider. However, it is important to note that related dihydro-4H-chromen-4-one structures, such as 6-methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one, do have a stereocenter at the 2-position, leading to the existence of enantiomers. sigmaaldrich.com The stereochemistry of such reduced analogs can be a critical factor in their biological activity. Therefore, while the parent compound is achiral, stereochemical considerations become highly relevant when exploring its derivatives.

Classical and Established Synthetic Routes to this compound

Traditional methods for synthesizing the chromone core often involve multi-step procedures. These established routes, while foundational, typically require specific starting materials and reaction conditions.

Multi-Step Synthesis Approaches and Reaction Mechanisms

A common multi-step synthesis begins with a substituted phenol (B47542), which undergoes a series of transformations to build the chromone ring system. udel.edu For the synthesis of this compound, a key starting material is a methoxy-substituted phenol. researchgate.net

The general mechanism often involves the formation of an enamino ketone from a 1-(2-hydroxyphenyl)ethanone derivative, followed by cyclization to form the chromone ring. organic-chemistry.org Another established method is the intramolecular Wittig reaction of acylphosphoranes derived from O-acylsalicylic acids. organic-chemistry.org

A specific example of a multi-step synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps. atlantis-press.com While not the exact target compound, this illustrates the multi-step nature of classical heterocyclic synthesis. youtube.comlibretexts.orgyoutube.com

Optimized Reaction Conditions and Yield Enhancements in Traditional Synthesis

Optimizing reaction conditions is crucial for improving the efficiency of traditional synthetic methods. researchgate.net For instance, in the synthesis of chromone derivatives, microwave irradiation has been employed to shorten reaction times and increase yields. researchgate.netresearchgate.net The use of specific catalysts, such as T3P®, can also facilitate the cyclization step in high purity. organic-chemistry.org

In the synthesis of 2-methyl-4-methoxydiphenylamine, an intermediate for other compounds, optimization of reactant ratios, temperature, and catalyst amount was shown to significantly enhance the yield. osti.gov Specifically, using an excess of cyclohexanone (B45756) and a Pd/C catalyst at 160°C were found to be optimal. osti.gov

The table below summarizes some optimized conditions found in the literature for reactions related to chromone synthesis.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclization | T3P® | - | Microwave | High | organic-chemistry.org |

| Carbonylative Cyclization | Pd complex | DMSO | 120 | Very Good | organic-chemistry.org |

| Dehydrogenation | Iron(III)chloride, TBN, NHPI | - | - | High | organic-chemistry.org |

| MMDPA Synthesis | 5 wt% Pd/C | Xylene | 160 | - | osti.gov |

Modern and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the application of green chemistry principles, novel catalytic systems, and advanced processing technologies in the synthesis of chromones.

Green Chemistry Principles Applied to Chromone Scaffold Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include waste prevention, maximizing atom economy, and using renewable feedstocks and safer solvents. acs.orgijpsjournal.com

In the context of chromone synthesis, green approaches include:

Use of Greener Solvents: Replacing hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives. skpharmteco.com Water has been explored as a solvent for some chromone synthesis reactions. organic-chemistry.org

Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy). acs.org

Renewable Feedstocks: Utilizing biomass, plant extracts, or agricultural waste as starting materials or sources of catalysts. ijpsjournal.com

Energy Efficiency: Employing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.net

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another emerging green technique that has been applied to the synthesis of heterocyclic compounds. nih.gov

Catalytic Synthesis Methods for Improved Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency and selectivity. msu.edu For chromone synthesis, various catalytic systems have been developed.

Palladium-catalyzed reactions, such as cyclocarbonylation of o-iodophenols with terminal acetylenes, have proven to be highly efficient for producing chromones in excellent yields. organic-chemistry.org Iron(III) chloride has also been used to catalyze the 6-endo-dig cyclization of 2-propargylphenol derivatives to form chromenes. msu.edu

Organocatalysis, which uses small organic molecules as catalysts, represents a metal-free approach. For example, the Kabbe condensation to synthesize 2,2-dialkylchroman-4-ones can be achieved using organocatalysts at ambient temperature. orgsyn.org

The following table highlights some catalytic methods used in the synthesis of chromene and chromone derivatives.

| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |

| Transition Metal | Palladium complexes | Cyclocarbonylation | High efficiency, good yields | organic-chemistry.org |

| Transition Metal | Iron(III) chloride | Cyclization | Good yields for specific substrates | msu.edu |

| Organocatalyst | Pyrrolidine/Butyric Acid | Kabbe Condensation | Mild conditions, ambient temperature | orgsyn.org |

| Biocatalyst | Enzymes | Various | High specificity, reduced need for protecting groups | acs.orgijpsjournal.com |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, particularly for scaling up production. cordenpharma.comnih.gov In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature and mixing. copadata.com This enhanced control can lead to improved product consistency, higher yields, and enhanced safety, especially for highly exothermic or hazardous reactions. cordenpharma.comyoutube.com

The benefits of flow chemistry for pharmaceutical ingredient synthesis include:

Enhanced Safety: The small reaction volumes minimize the risks associated with hazardous reagents and runaway reactions. cordenpharma.comyoutube.com

Scalability: Production can be easily scaled by running the process for longer durations. youtube.com

Flexibility: Modular designs allow for easy modification and adaptation of the synthetic route. youtube.com

While specific applications of flow chemistry for the large-scale production of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are highly applicable to the synthesis of this and other active pharmaceutical ingredients. nih.gov The transition from batch to continuous processing is a significant trend in chemical manufacturing, driven by the need for more efficient, safer, and sustainable production methods. youtube.com

Derivatization and Functionalization Strategies for this compound Analogs

The core structure of this compound serves as a versatile scaffold for chemical modifications aimed at exploring and optimizing its biological properties. These strategies are crucial for developing new therapeutic agents and research tools.

Regioselective Modifications and Substituent Introduction

Regioselective modifications are critical in the synthesis of chromen-4-one derivatives to control the position of newly introduced functional groups, which in turn influences the molecule's interaction with biological targets.

The introduction of substituents at various positions of the chromen-4-one ring system is a key strategy for modulating the biological activity of these compounds. For instance, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been achieved through a cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids. acs.org This method allows for the introduction of a wide range of functionally substituted aryl groups at the 2-position. acs.org

Furthermore, the base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones provides a facile route to 3-sulfonyl-4H-chromenes, incorporating sulfonyl groups into the heterocyclic scaffold. beilstein-journals.org The reaction conditions are mild, and the starting materials are readily available. beilstein-journals.org Research has also demonstrated that the nature of substituents on the chromen-4-one scaffold significantly impacts its biological activity. For example, in a series of substituted chromone and chroman-4-one derivatives evaluated as SIRT2 inhibitors, it was found that larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, were crucial for high potency. acs.org

The table below summarizes various regioselective modifications and the types of substituents introduced onto the chromen-4-one scaffold.

| Position of Modification | Type of Substituent Introduced | Synthetic Method | Reference |

| 2 | Aryl groups | Cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids | acs.org |

| 3 | Sulfonyl groups | Base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones | beilstein-journals.org |

| 6, 8 | Electron-withdrawing groups | Base-mediated aldol (B89426) condensation | acs.org |

| 6 | Aminoflavones | Reductive amination of 6-aminoflavone (B1602494) with various aldehydes | tandfonline.com |

Synthesis of Prodrugs and Conjugates for Research Applications

The synthesis of prodrugs and conjugates of this compound analogs is a strategic approach to enhance their therapeutic potential and facilitate research into their mechanisms of action. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active drug. This strategy can improve pharmacokinetic properties such as absorption and distribution.

One area of interest is the development of prodrugs that can be activated by specific enzymes, such as monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. vt.edu For instance, the synthesis of benzimidazolyl and indazolyl prodrugs has been explored to target MAO. vt.edu While not directly involving this compound, these principles can be applied to its derivatives.

Conjugation of the chromen-4-one scaffold to other molecules can also yield compounds with novel properties. For example, the synthesis of ferrocenoyl-adenine conjugates has been reported, where the regioselectivity of the acylation reaction is influenced by the substituent at the N6-position of adenine. beilstein-journals.org This demonstrates how the chromen-4-one core could be linked to biomolecules to create targeted agents.

The following table outlines examples of prodrug and conjugate synthesis strategies that could be adapted for this compound derivatives.

| Strategy | Target/Purpose | Example of Chemical Linkage/Reaction | Reference |

| Prodrug Synthesis | Enzyme-activated release (e.g., by MAO) | Synthesis of N-substituted derivatives designed for metabolic cleavage | vt.edu |

| Conjugate Synthesis | Targeted delivery or combined therapeutic effects | Acylation of biomolecules (e.g., adenine) with a ferrocenoyl chloride | beilstein-journals.org |

Library Synthesis and Combinatorial Chemistry for SAR Exploration

Combinatorial chemistry and the synthesis of compound libraries are powerful tools for exploring the structure-activity relationships (SAR) of this compound analogs. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.

The development of a combinatorial library of 4-aryl-4H-chromenes has been used to identify compounds with anti-proliferative properties against various cancer cell lines. researchgate.net This highlights the utility of library synthesis in discovering new bioactive molecules. Similarly, a series of substituted chromone and chroman-4-one derivatives were synthesized to explore the SAR for SIRT2 inhibition, revealing key structural features required for potency. acs.org

Mixture-based synthetic combinatorial libraries have also been employed to discover novel antibacterial agents, demonstrating the power of this approach in identifying hits from a vast chemical space. nih.gov The synthesis of diverse thioflavone libraries for pharmaceutical research has also been proposed, utilizing a flexible cross-coupling methodology. acs.org

The table below provides examples of library synthesis approaches used for SAR exploration of chromen-4-one derivatives.

| Library Type | Synthetic Approach | Application | Reference |

| 4-Aryl-4H-chromenes | Multi-component one-pot synthesis | Anti-proliferative activity screening | researchgate.net |

| Substituted chromone/chroman-4-ones | One-step base-mediated aldol condensation | SAR studies for SIRT2 inhibition | acs.org |

| Bis-cyclic guanidines | Scaffold-ranking library approach | Discovery of broad-spectrum antibacterial agents | nih.gov |

| Thioflavones | Cross-coupling of 2-sulfinyl-thiochromones and arylboronic acids | Pharmaceutical research | acs.org |

Anti-inflammatory Activities of this compound in In Vitro and Animal Models

The anti-inflammatory effects of chromen-4-one derivatives are a significant area of investigation. While direct studies on this compound are limited, research on analogous compounds provides valuable insights into its potential mechanisms of action.

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6, NO)

Research on a series of novel 2-phenyl-4H-chromen-4-one derivatives has demonstrated their potential to modulate key inflammatory molecules. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, one of the synthesized derivatives was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov These three molecules are critical mediators of the inflammatory response. The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory diseases. nih.gov The study further confirmed in an animal model of LPS-induced inflammation that the administration of this derivative could significantly decrease the serum levels of IL-6 and TNF-α. nih.gov

It is important to note that this research was conducted on derivatives of 2-phenyl-4H-chromen-4-one, and while indicative of the potential of the chromen-4-one scaffold, specific studies on this compound are required to confirm these activities.

Inhibition of Inflammatory Enzymes (e.g., COX, LOX)

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. A study on a flavone derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, which shares the chromen-4-one core structure, exhibited inhibitory activity against both COX-1 and COX-2 enzymes, with a notable selectivity towards COX-2. mdpi.com This compound also demonstrated inhibition of 5-LOX. mdpi.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.govmdpi.com

Another study focusing on 2-substituted 3,7-dihydroxy-4H-chromen-4-one also reported inhibitory effects on COX-1, COX-2, and 5-LOX. mdpi.com However, direct experimental data on the inhibitory effects of this compound on COX and LOX enzymes is not currently available in the reviewed literature.

Effects on Immune Cell Activation and Signaling Pathways

The anti-inflammatory effects of chromen-4-one derivatives appear to be linked to their ability to modulate critical signaling pathways within immune cells. Research on 2-phenyl-4H-chromen-4-one derivatives has shown that their anti-inflammatory action is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov LPS, a component of bacterial cell walls, activates TLR4, which in turn triggers downstream signaling cascades, including the MAPK pathway, leading to the production of pro-inflammatory cytokines. nih.gov The studied derivative was found to reverse the LPS-induced phosphorylation of p38, JNK, and ERK, which are key components of the MAPK pathway. nih.gov

While these findings on related compounds are promising, specific studies are needed to determine if this compound exerts its potential anti-inflammatory effects through similar modulation of immune cell signaling.

Antioxidant Potential of this compound in Pre-clinical Assays

The antioxidant properties of chemical compounds are crucial in mitigating oxidative stress, a condition implicated in various chronic diseases. The antioxidant potential of this compound and its derivatives has been explored in pre-clinical settings.

Direct Radical Scavenging Capabilities (e.g., DPPH, ABTS, ORAC assays)

Several in vitro assays are commonly used to determine the direct radical scavenging ability of compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. researchgate.nete3s-conferences.orgresearchgate.netsemanticscholar.org These assays measure the capacity of a compound to neutralize stable free radicals.

A study on 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, a related flavone, demonstrated considerable antioxidant potential in both ABTS and DPPH assays, with reported IC50 values of 33.41 µM and 44.27 µM, respectively. nih.gov The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Currently, specific IC50 values for this compound from DPPH, ABTS, or ORAC assays are not available in the published literature. The antioxidant capacity of phenolic compounds is often influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring. researchgate.net

Table 1: Radical Scavenging Activity of a Related Chromen-4-one Derivative

| Compound | Assay | IC50 Value (µM) |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | ABTS | 33.41 nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | DPPH | 44.27 nih.gov |

This table presents data for a structurally related compound to illustrate the potential antioxidant activity of the chromen-4-one scaffold.

Upregulation of Endogenous Antioxidant Defenses (e.g., Nrf2 pathway, HO-1)

Beyond direct radical scavenging, compounds can exert antioxidant effects by enhancing the body's own defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress. researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com The products of the HO-1-catalyzed reaction have established antioxidant and anti-inflammatory properties. frontiersin.org

While the direct effect of this compound on the Nrf2/HO-1 pathway has not been specifically reported, the potential for small molecules to activate this pathway is a recognized therapeutic strategy for conditions associated with oxidative stress. researchgate.netfrontiersin.org Further research is necessary to determine if this compound can upregulate these endogenous antioxidant defenses.

Attenuation of Oxidative Stress Markers in Cellular Models

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.commdpi.com Research in cellular models suggests that this compound and related chromene derivatives possess antioxidant properties. These compounds have shown the capacity to scavenge free radicals and reduce markers of oxidative stress. researchgate.netmdpi.com

In various in vitro assays, including the DPPH free radical scavenging method and ferric reducing antioxidant power (FRAP) assay, chromene derivatives have demonstrated notable antioxidant activity, in some cases comparable to the standard antioxidant Trolox. researchgate.net The antioxidant potential of these compounds is often attributed to the core chromene structure, with substitutions on the ring influencing the degree of activity. mdpi.com Cellular models of oxidative stress are crucial for evaluating the cytoprotective effects of such compounds and their potential to mitigate cellular damage induced by ROS. nih.govcnr.it

Anticancer Activities of this compound in Cancer Cell Lines and Animal Models

The chromene scaffold is a recurring motif in compounds exhibiting anticancer properties. nih.gov Derivatives of 4H-chromene have been a particular focus of investigation for their potential to combat various cancers. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

A significant aspect of anticancer drug discovery is the ability of a compound to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies. mdpi.comekb.eg Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Studies have shown that certain chromenone derivatives can inhibit cancer cell proliferation with IC50 values in the micromolar range. For instance, some derivatives have displayed significant cytotoxicity against cell lines such as breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (HepG2), and colon cancer (HCT116). researchgate.netajchem-a.com The specific substitutions on the chromene ring play a crucial role in determining the potency and selectivity of these compounds. ajchem-a.com

Table 1: Cytotoxicity of Selected Chromenone Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chromenone Derivative 1 | HCT116 | 22.4 | researchgate.net |

| Chromenone Derivative 2 | HCT116 | 0.34 | researchgate.net |

| Compound 11 (methoxy substitution) | MCF-7 | 6.96 | ajchem-a.com |

| Compound 3 (methyl substitution) | MCF-7 | 9.50 | ajchem-a.com |

| Compound 2 | HEK-293 | 7.14 | ajchem-a.com |

This table is for illustrative purposes and includes data for related chromenone derivatives to demonstrate the range of activities observed in this class of compounds.

Induction of Apoptosis and Programmed Cell Death Mechanisms

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells, and its induction is a key strategy in cancer therapy. nih.gov Several studies have indicated that 4-aryl-4H-chromene derivatives are potent inducers of apoptosis in various cancer cell lines, including human leukemia K562 cells. nih.gov

The apoptotic process is often mediated by a cascade of enzymes called caspases. Treatment with certain chromene derivatives has been shown to increase the activity of key executioner caspases, such as caspase-3 and caspase-9. nih.gov Furthermore, these compounds can modulate the expression of proteins involved in regulating apoptosis, such as the down-regulation of survivin, an inhibitor of apoptosis protein (IAP). nih.gov The ability of these compounds to trigger apoptosis underscores their potential as anticancer agents.

Cell Cycle Arrest and DNA Damage Induction

In addition to inducing apoptosis, some anticancer agents can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. Certain chromene derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase. nih.gov This disruption of the cell cycle can be a consequence of DNA damage induced by the compound. While the precise mechanisms are still under investigation, the ability to interfere with the cancer cell cycle is a significant aspect of their anticancer profile.

Anti-angiogenic and Anti-metastatic Effects in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is therefore a promising strategy for cancer treatment. Preclinical studies, including those using zebrafish models, have shown that certain 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds possess anti-angiogenic properties. nih.gov These compounds have been observed to inhibit the formation of blood vessels in vivo. nih.gov

Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. The potential of chromene derivatives to inhibit processes related to metastasis is an active area of research. While direct evidence for the anti-metastatic effects of this compound is still emerging, the observed anti-angiogenic activity suggests a potential to interfere with tumor progression. nih.gov

Antimicrobial Activities of this compound

In addition to their anticancer properties, chromene derivatives have been investigated for their potential to combat microbial infections. The emergence of antibiotic resistance highlights the urgent need for new antimicrobial agents. turkjps.org

Research has shown that various substituted chromenones exhibit antibacterial and antifungal activities. nih.govtandfonline.com The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. turkjps.org

Studies have demonstrated that certain chromene derivatives are active against a range of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. tandfonline.comuitm.edu.my Similarly, antifungal activity against various fungal pathogens has also been reported. nih.govresearchgate.net The presence of a methoxy group on the chromene ring has been shown to influence the antimicrobial activity of these compounds. turkjps.org For example, some methoxy-substituted pyrazoline derivatives, which share structural similarities, have shown notable activity against S. aureus and E. faecalis. turkjps.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trolox |

| 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Compounds based on the 4H-chromen-4-one scaffold have demonstrated a range of pharmacological activities, including antibacterial effects. nih.gov

Research into the antibacterial properties of flavonoids, which share the 4H-chromen-4-one core structure, has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthetic flavonoids have exhibited moderate to high antibacterial activity, particularly against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 125 μg/mL. nih.gov The mode of action for these compounds may involve the inactivation of microbial adhesins, enzymes, and cell envelope transport proteins. nih.gov It is also suggested that the B-ring of the flavonoid structure might intercalate or form hydrogen bonds with nucleic acid bases, thereby inhibiting DNA and RNA synthesis. nih.gov

While specific studies focusing solely on the antibacterial efficacy of this compound are not extensively detailed in the provided results, the broader class of related compounds shows promise. For example, scandenone, a prenylated isoflavone, has demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with MIC values as low as 0.5 μg/mL, and also against the Gram-negative bacterium Escherichia coli with a MIC of 2 μg/mL. mdpi.com Another related isoflavone, osajin, was found to be highly potent against MRSA with a MIC of 2 μg/mL and was observed to disrupt the bacterial cell membranes of both MRSA and E. faecalis. mdpi.com

The general findings for related chromen-4-one derivatives suggest that the core structure is a viable scaffold for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Chromen-4-one Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Synthetic Flavonoids | Staphylococcus aureus | 31.25 - 125 | nih.gov |

| Scandenone | Staphylococcus aureus | 0.5 | mdpi.com |

| Scandenone | Enterococcus faecalis | 0.5 | mdpi.com |

| Scandenone | Escherichia coli | 2 | mdpi.com |

| Osajin | MRSA | 2 | mdpi.com |

Antifungal and Antiviral Properties in In Vitro Assays

Antifungal Activity:

The rising prevalence of fungal infections, coupled with increasing resistance to existing antifungal drugs, underscores the need for new therapeutic options. nih.gov The 4H-chromen-4-one scaffold is a key structural feature in many compounds with demonstrated antifungal properties. nih.gov

Studies on synthetic flavonoids containing this scaffold have shown their activity against various fungal strains, with a strong structure-activity relationship being noted. nih.gov For example, a study on a series of chalcones, flavanones, and flavones demonstrated that these compounds were active against the tested fungi. nih.gov

While direct in vitro antifungal data for this compound is limited in the provided search results, research on related compounds provides valuable insights. For instance, 6-methoxy-1H-indole-2-carboxylic acid (MICA), when formulated as a nanosponge hydrogel, exhibited increased antimycotic activity against Candida albicans compared to fluconazole. nih.gov

Antiviral Activity:

Flavonoids, which are characterized by the 4H-chromen-4-one structure, have been investigated for their antiviral activities. nih.gov These natural compounds are of interest due to their potential to interact with various stages of the viral life cycle. nih.gov

Computational and in vitro studies have explored the antiviral potential of flavonoids against SARS-CoV-2. nih.gov Isoginkgetin, a flavonoid containing the 4H-chromen-4-one scaffold, demonstrated notable in vitro antiviral activity against SARS-CoV-2, with an IC50 value of 22.81 μM. nih.gov This was comparable to the positive controls remdesivir, chloroquine, and lopinavir. nih.gov The proposed mechanism involves the inhibition of key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.gov

Table 2: In Vitro Antiviral Activity of Isoginkgetin against SARS-CoV-2

| Compound | Virus | IC50 (μM) | Reference |

| Isoginkgetin | SARS-CoV-2 | 22.81 | nih.gov |

| Remdesivir | SARS-CoV-2 | 7.18 | nih.gov |

| Chloroquine | SARS-CoV-2 | 11.63 | nih.gov |

| Lopinavir | SARS-CoV-2 | 11.49 | nih.gov |

Neuroprotective Activities of this compound in Research Models

Protection Against Neuronal Injury and Oxidative Damage in Cell Culture

Oxidative stress is a major contributor to cellular injury in a variety of pathological conditions. nih.gov Antioxidant compounds can offer protection against such damage. nih.gov

Research on a novel 6-chromanol-containing antioxidant, U78517F, in a neuronal hybridoma cell culture system demonstrated its protective effects against peroxide-induced cell injury. nih.gov The protective action of this compound was consistent with direct radical scavenging within the cell membrane. nih.gov

Another study investigated the cytoprotective activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a compound isolated from Cleistocalyx operculatus, in PC12 cells subjected to hydrogen peroxide-induced cytotoxicity. nih.gov The results showed that DMC could significantly increase cell viability, reduce apoptosis, prevent membrane damage, and scavenge reactive oxygen species (ROS). nih.gov Furthermore, DMC was found to increase the activity of superoxide (B77818) dismutase (SOD) and the levels of glutathione (B108866) (GSH), while decreasing malondialdehyde (MDA) and lipid peroxidation. nih.gov

These findings, although not on the specific subject compound, highlight the potential of related chemical structures to protect neuronal cells from oxidative damage.

Table 3: Cytoprotective Effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in PC12 Cells

| Parameter | Effect of DMC | Reference |

| Cell Viability (MTT reduction) | Increased | nih.gov |

| Apoptosis (Annexin V/PI assay) | Decreased | nih.gov |

| Membrane Damage (LDH release) | Prevented | nih.gov |

| ROS Formation | Scavenged | nih.gov |

| Caspase-3 Activity | Reduced | nih.gov |

| Mitochondrial Membrane Potential | Attenuated Decrease | nih.gov |

| Superoxide Dismutase (SOD) Activity | Increased | nih.gov |

| Glutathione (GSH) Levels | Increased | nih.gov |

| Malondialdehyde (MDA) Levels | Decreased | nih.gov |

| Lipid Peroxidation | Decreased | nih.gov |

Potential in Pre-clinical Models of Neuroinflammation and Neurodegeneration

Neurodegenerative diseases like Parkinson's and Alzheimer's are often modeled in pre-clinical studies using various chemical toxins or genetic manipulations in rodents and human induced pluripotent stem cell (hiPSC)-derived models. nih.govnd-biosciences.com These models aim to replicate key pathological features such as the neurodegeneration observed in these conditions. nih.gov

While direct studies on this compound in preclinical models of neuroinflammation and neurodegeneration were not found, a derivative of oroxylin A, 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one (DMPC), has shown promising results. wikipedia.org In rat models, DMPC has been shown to have memory-improving effects and can reduce ADHD-like behavior. wikipedia.org It appears to act by blocking the reuptake of dopamine (B1211576), similar to methylphenidate, but without acting on the norepinephrine (B1679862) transporter, which may reduce its addictive potential. wikipedia.org DMPC has also been shown to attenuate memory impairment induced by scopolamine (B1681570) and MK-801 and has memory-enhancing effects when administered alone. wikipedia.org

The mechanism of action for DMPC is suggested to involve antagonism or negative modulation of GABAA receptors. wikipedia.org These findings suggest that the chromen-4-one scaffold could be a valuable starting point for the development of therapies for neurodegenerative and neurodevelopmental disorders.

Enzyme Modulation and Receptor Interaction Profiles of this compound

The biological activities of chromen-4-one derivatives are often linked to their ability to modulate the activity of various enzymes and interact with cellular receptors.

As mentioned previously, a derivative of oroxylin A, 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one (DMPC), has been shown to block the reuptake of dopamine. wikipedia.org This suggests an interaction with the dopamine transporter. Furthermore, DMPC is believed to be a GABAA antagonist or negative modulator, indicating a direct interaction with GABAA receptors. wikipedia.org

The search results did not provide specific enzyme modulation or receptor interaction profiles for this compound itself. However, the data on related compounds highlight the potential for this class of molecules to interact with key biological targets.

Inhibition or Activation of Specific Enzymes (e.g., Kinases, Phosphatases, Esterases)

Direct studies detailing the inhibitory or activatory effects of this compound on specific kinases, phosphatases, or esterases are not prominently available. However, research on structurally related chromone derivatives suggests potential enzymatic interactions.

For instance, the chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a range of biological activities depending on their substitution patterns. acs.org Studies on other chromone derivatives have indicated inhibitory effects on various enzymes. For example, certain 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In one study, the substitution at the C-3 position of the chromene ring was found to influence both the potency and selectivity of COX-2 inhibition. nih.gov

Furthermore, a series of substituted chromone and chroman-4-one derivatives have been investigated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases. acs.orgnih.gov These studies revealed that substitutions at the 2-, 6-, and 8-positions were crucial for inhibitory activity, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. acs.org While these findings are for related but different molecules, they highlight the potential of the chromone core to interact with and modulate enzyme activity.

A related compound, 7-hydroxy-4H-chromen-4-one, has been identified as a Src kinase inhibitor, albeit with a relatively high IC50 value of <300 μM. chemsrc.commedchemexpress.com This suggests that the chromone skeleton can serve as a scaffold for kinase inhibition.

Table 1: Enzyme Inhibitory Activity of Selected Chromone Derivatives

| Compound/Derivative | Target Enzyme | Activity | IC50 Value | Reference |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives | Cyclooxygenase-2 (COX-2) | Inhibition | 0.07 to 0.13 μM | nih.gov |

| 6,8-Dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | Inhibition | 1.5 μM | nih.gov |

| 7-Hydroxy-4H-chromen-4-one | Src Kinase | Inhibition | <300 μM | chemsrc.commedchemexpress.com |

This table presents data for related chromone derivatives and not for this compound itself, as specific data for the latter is not currently available.

Agonist/Antagonist Activities at Specific Receptors (e.g., GPCRs, Nuclear Receptors)

There is no direct evidence in the reviewed literature of this compound acting as an agonist or antagonist at specific G protein-coupled receptors (GPCRs) or nuclear receptors. The broader class of coumarins, which are structurally related to chromones, have been noted for a wide range of pharmacological effects, but specific receptor interaction data for this compound is absent. nih.gov

Research into other chromene derivatives has shown interactions with certain receptors. For example, a study on 2-amino-4-aryl-4H-benzo[h]chromene derivatives demonstrated inhibitory activity against EGFR and VEGFR-2 kinases, which are receptor tyrosine kinases. mdpi.com However, these are structurally distinct from this compound.

Other Reported Biological Effects of this compound

Specific preclinical findings regarding the immunomodulatory, anti-diabetic, or cardioprotective effects of this compound are not well-documented. The information available is generally for the broader class of coumarins and chromones.

Immunomodulatory Effects

Substituted coumarin (B35378) and their derivatives have been reported to possess immunomodulatory properties. nih.gov Similarly, some chromone derivatives have been investigated for their anti-inflammatory effects, which are a facet of immunomodulation. However, no specific in vitro studies confirming the immunomodulatory effects of this compound could be identified.

Anti-diabetic Potential in Pre-clinical Models

While some plant extracts containing coumarin derivatives have shown anti-diabetic properties, and certain chalcones (precursors to flavonoids) have been investigated for glycemic control, there is no direct pre-clinical evidence to suggest that this compound possesses anti-diabetic potential. mdpi.com The repurposing of various metabolic regulators for cancer treatment has been a subject of research, but this does not provide specific data on the anti-diabetic properties of the compound . nih.gov

Cardioprotective Activities in In Vitro Systems

No in vitro studies specifically demonstrating the cardioprotective activities of this compound were found in the reviewed literature.

Identification and Validation of Molecular Targets

Determining the direct molecular partners of this compound is the first step in unraveling its mechanism of action. Various advanced techniques are employed to achieve this.

Target Deconvolution Techniques

Affinity Chromatography: This powerful technique is used to isolate and identify the specific binding partners of a compound from a complex mixture of proteins, such as a cell lysate. thermofisher.com In this method, this compound would be chemically immobilized onto a solid support or resin. thermofisher.com When a cell extract is passed over this resin, proteins that have an affinity for the compound will bind to it, while others will wash away. thermofisher.com The bound proteins can then be eluted and identified using methods like mass spectrometry. This approach allows for the direct identification of proteins that physically interact with this compound.

Proteomics: Global proteomic approaches offer a broader view of the cellular proteins affected by the compound. Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry or more advanced methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be utilized. These methods compare the protein expression profiles of cells treated with this compound to untreated cells. Differentially expressed or post-translationally modified proteins can be identified, providing clues about the pathways and processes affected by the compound.

Biochemical Assays for Direct Target Engagement and Binding Affinity

Once potential targets are identified, their direct interaction with this compound must be validated, and the strength of this interaction quantified.

Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose. SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (in this case, the target protein) binds to an immobilized molecule (the compound). This allows for the real-time monitoring of binding and dissociation, providing kinetic data and the binding affinity (K_D). ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity, stoichiometry, and enthalpy and entropy of binding.

A study on related 4H-chromen-4-one derivatives demonstrated their affinity for sigma (σ) receptors, which are implicated in various neurological disorders. rsc.org For instance, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one showed a high affinity for the σ1 receptor with a K_i value of 27.2 nM. rsc.org This suggests that sigma receptors could be a potential, yet unconfirmed, target for this compound.

Elucidation of Cellular Signaling Pathways

Beyond identifying direct targets, it is essential to understand how this compound influences the complex network of cellular signaling pathways that govern cell fate.

Impact on MAPK/ERK, PI3K/Akt/mTOR, and NF-κB Signaling Cascades

These three signaling cascades are central to cell proliferation, survival, and inflammation, and are often dysregulated in diseases like cancer. medchemexpress.comnih.govwikipedia.orgnih.gov

MAPK/ERK Pathway: This pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. medchemexpress.comwikipedia.org It transmits signals from cell surface receptors to the nucleus, ultimately altering gene expression. wikipedia.org The activity of key proteins in this pathway, such as ERK1/2, can be assessed by western blotting using phosphorylation-specific antibodies. A change in the phosphorylation status of these proteins following treatment with this compound would indicate its influence on this cascade.

PI3K/Akt/mTOR Pathway: This pathway is a major driver of cell growth, metabolism, and survival. nih.gov The PI3K/Akt/mTOR axis is one of the most frequently activated signaling networks in human cancers. nih.gov The activity of this pathway can be monitored by examining the phosphorylation levels of key components like Akt and mTOR. For instance, studies have shown that inhibiting the mTOR/Akt pathway can induce cancer cell death. nih.gov

NF-κB Signaling Cascade: The NF-κB pathway is a key regulator of the inflammatory response and also plays a significant role in cell survival and proliferation. The activation of this pathway involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus. This can be visualized using immunofluorescence microscopy or quantified by western blotting of nuclear and cytoplasmic fractions.

Regulation of Apoptotic, Autophagic, and Necroptotic Pathways

These pathways are critical for programmed cell death, a process essential for normal development and tissue homeostasis.

Apoptosis: This is a well-characterized form of programmed cell death involving a cascade of caspases. nih.gov Key markers of apoptosis include the cleavage of caspase-3 and PARP, which can be detected by western blotting. The externalization of phosphatidylserine, an early apoptotic event, can be measured by flow cytometry using Annexin V staining.

Autophagy: This is a cellular self-digestion process that can either promote cell survival under stress or lead to cell death. nih.gov The formation of autophagosomes is a hallmark of autophagy, which can be monitored by observing the lipidation of LC3 (from LC3-I to LC3-II) via western blotting or by visualizing LC3 puncta using fluorescence microscopy.

Necroptosis: This is a regulated form of necrosis, or inflammatory cell death. The key mediators of this pathway are the receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). The phosphorylation of these proteins can be assessed to determine the activation of necroptosis.

Influence on Cell Cycle Regulatory Proteins and Checkpoints

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. youtube.com Checkpoints exist to halt the cell cycle in response to DNA damage or other cellular stresses. youtube.comnih.gov

The progression through the different phases of the cell cycle (G1, S, G2, and M) is driven by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.gov The effect of this compound on the cell cycle can be analyzed by flow cytometry of propidium (B1200493) iodide-stained cells. This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Furthermore, the expression and activity of key cell cycle regulatory proteins can be examined. For example, a study on a harmine-coumarin hybrid compound demonstrated that it induced a strong G1 arrest, which was associated with a significant decrease in the percentage of cells in the S phase. mdpi.com Similarly, the expression levels of cyclins (e.g., Cyclin D1, Cyclin B1), CDKs (e.g., CDK4, CDK6), and CDK inhibitors (e.g., p21, p27) can be measured by western blotting or qPCR to understand how this compound might be influencing cell cycle progression. nih.govnih.gov The activation of DNA damage checkpoints can be assessed by looking at the phosphorylation of key sensor proteins like ATM and ATR. nih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure

The biological activity of a compound is intrinsically linked to its ability to modulate gene and protein expression within a cell. Modern high-throughput techniques such as transcriptomics and proteomics are pivotal in elucidating these molecular changes.

Transcriptomic Analysis (e.g., RNA-Seq, Microarray) of Treated Cells

Transcriptomic analysis, through techniques like RNA-sequencing (RNA-Seq) and microarrays, provides a snapshot of the entire set of RNA transcripts in a cell at a specific moment. This allows researchers to understand how a compound alters gene expression.

While specific RNA-Seq data for this compound is not available, studies on related coumarin compounds offer valuable insights. For example, a study on the natural coumarin osthole (B1677514) , isolated from Cnidium monnieri, investigated its antifungal mechanism against Penicillium choerospondiatis using transcriptome analysis. The study revealed that osthole treatment led to differentially expressed genes primarily enriched in pathways related to cell wall synthesis, the TCA cycle, glycolysis/gluconeogenesis, and oxidative phosphorylation. nih.gov Notably, genes associated with the peroxisome, autophagy, and endocytosis were significantly upregulated. nih.gov

Another example is the analysis of gene expression changes in cancer cells after treatment with coumarin compounds, which has been shown to enhance the effects of cisplatin (B142131) by modulating pro-apoptotic gene expression. nih.gov Such studies often generate extensive lists of up- and down-regulated genes, which can be visualized using volcano plots and heatmaps to identify key regulatory pathways affected by the compound.

To illustrate the type of data generated from such an analysis, the following interactive table shows a hypothetical set of differentially expressed genes in cells treated with a chromenone compound, based on findings from related studies.

Interactive Table: Hypothetical Differentially Expressed Genes in Response to Chromenone Treatment

| Gene | Log2 Fold Change | p-value | Regulation |

|---|---|---|---|

| CASP3 | 1.8 | 0.001 | Upregulated |

| BCL2 | -1.5 | 0.005 | Downregulated |

| CYCS | 1.3 | 0.01 | Upregulated |

| TNF | 2.1 | 0.0005 | Upregulated |

| NFKB1 | -1.2 | 0.02 | Downregulated |

| VEGFA | -2.0 | 0.0001 | Downregulated |

Proteomic Characterization (e.g., Mass Spectrometry-Based, Western Blotting) of Cellular Responses

Proteomic studies, often employing mass spectrometry-based techniques and Western blotting, complement transcriptomic data by analyzing the protein landscape of the cell. These analyses can reveal changes in protein expression, post-translational modifications, and protein-protein interactions following compound exposure.

For instance, a proteomic analysis of the flavonoid and carotenoid biosynthetic pathways in Camellia nitidissima flowers identified 1,319 differentially expressed proteins across different developmental stages. nih.gov This study highlighted the downregulation of proteins involved in flavonoid synthesis, such as phenylalanine ammonium (B1175870) lyase and 4-coumarate-CoA ligase, during petal development. nih.gov

In a study on the effects of the flavonoid afzelin (B1665622) on gastric cancer cells, Western blotting was used to measure the expression of key proteins. The results showed that a 120 μM concentration of afzelin significantly increased the expression of two extracellular MUC1 subunits in cell lysates. nih.gov

The following interactive table provides an example of differentially expressed proteins that might be identified in cells treated with a chromenone, based on proteomic studies of related compounds.

Interactive Table: Hypothetical Differentially Expressed Proteins Following Chromenone Exposure

| Protein | Fold Change | p-value | Cellular Function |

|---|---|---|---|

| Caspase-3 | 2.5 | 0.002 | Apoptosis |

| Bcl-2 | -2.1 | 0.008 | Apoptosis Regulation |

| Cytochrome c | 1.9 | 0.015 | Electron Transport, Apoptosis |

| NF-κB p65 | -1.8 | 0.03 | Inflammation, Cell Survival |

| VEGF | -2.8 | 0.0009 | Angiogenesis |

| p53 | 1.6 | 0.04 | Tumor Suppression |

Subcellular Localization and Cellular Uptake Mechanisms of this compound

The biological effects of a compound are also determined by its ability to reach its intracellular targets. This involves crossing the cell membrane and localizing to specific subcellular compartments.

Intracellular Distribution and Organelle Targeting Studies

The distribution of a compound within a cell can provide clues about its mechanism of action. For instance, compounds that accumulate in the nucleus may affect gene expression, while those targeting mitochondria could influence cellular metabolism and apoptosis.

Studies on coumarin derivatives have demonstrated their ability to localize to various organelles. For example, certain coumarin-based fluorescent probes have been designed to selectively target and image the endoplasmic reticulum. nih.gov Research on coumarin-6 , a model hydrophobic small molecule, has shown its preferential accumulation in the perinuclear region of cells. jpp.krakow.plnih.gov This suggests that similar chromenone structures might also accumulate in this area, potentially influencing nuclear processes.

Membrane Permeability and Interaction with Efflux/Influx Transporters

The ability of a compound to cross the cell membrane is a critical factor in its bioavailability and efficacy. This permeability is influenced by factors such as lipophilicity and interactions with membrane transport proteins.

Studies on chromone-containing allylmorpholines have demonstrated their ability to influence the electrical properties of lipid membranes, suggesting direct interaction with the lipid bilayer. nih.gov The cellular uptake of many flavonoids and coumarins is thought to occur through passive diffusion, driven by a concentration gradient. However, the involvement of specific influx and efflux transporters cannot be ruled out and can significantly impact intracellular concentrations. The efficiency of cellular uptake can be influenced by the compound's structure; for example, flavonoid aglycones generally exhibit higher cellular uptake capacity than their corresponding glycosides. researchgate.net

The study of coumarin-6 uptake in alveolar epithelial cells suggested that its entry is only partially related to the endocytotic pathway and is more efficient when loaded onto solid lipid nanoparticles compared to the free form. jpp.krakow.plnih.gov This highlights the potential for formulation strategies to enhance the cellular delivery of such compounds.

Structure Activity Relationship Sar Studies of 6 Methoxy 2 Methyl 4h Chromen 4 One and Its Analogs

Impact of Substituent Modifications on the Chromone (B188151) Scaffold of 6-methoxy-2-methyl-4H-chromen-4-one

The chromone scaffold is a "privileged structure" in drug discovery, and its biological activity can be finely tuned by altering the substituents on the bicyclic ring system. researchgate.net

The methoxy (B1213986) group (-OCH3) at the C-6 position is a key feature of the title compound. Its electron-donating nature can influence the electron density of the entire aromatic ring system, which can be crucial for interactions with biological targets. nih.gov In some contexts, such as the development of sirtuin 2 (SIRT2) inhibitors, the electronic properties of substituents at position 6 are critical. Research on related chroman-4-one derivatives has shown that electron-withdrawing groups, in general, tend to enhance inhibitory activity. acs.org This suggests that while the 6-methoxy group is a defining feature of the parent compound, replacing it with groups like halogens (e.g., chloro, bromo) could potentially increase potency against certain targets. acs.org The presence of an electron-donating or electron-withdrawing group at this position can significantly alter the molecule's interaction with protein residues. nih.gov

The substituent at the C-2 position plays a significant role in determining the potency and selectivity of chromone derivatives. Studies on related scaffolds have demonstrated that modifications at this position are crucial for high potency. For instance, in a series of chroman-4-one based SIRT2 inhibitors, it was found that an alkyl chain with three to five carbons in the 2-position was optimal for activity. acs.org Replacing the methyl group of this compound with longer alkyl chains (e.g., propyl, butyl, pentyl) could therefore enhance its inhibitory potential against specific enzymes. However, there appears to be a spatial limitation, as introducing excessively bulky groups, such as indole, at this position leads to a considerable decrease in activity. acs.org This highlights a delicate balance between substituent size and the topology of the target's binding pocket.

Modifications at other positions of the chromone ring, particularly C-7 and C-8, also have a substantial impact on biological activity. For SIRT2 inhibition, research has revealed that incorporating larger, electron-withdrawing substituents at the 6- and 8-positions is favorable for achieving significant inhibition. acs.org For example, compounds with chloro or bromo groups at these positions showed potent activity. acs.org The introduction of a methyl group at position C-7 in some chromone derivatives has also been explored in various studies. nih.gov Furthermore, the integrity of the carbonyl group at C-4 is considered essential; any modification to this group typically results in a significant loss of inhibitory activity, indicating its critical role in target binding, likely through hydrogen bonding. acs.org

Table 1: SAR Findings for Chromone Analogs as SIRT2 Inhibitors

| Compound Modification | Position(s) | Observed Effect on Activity | Reference |

|---|---|---|---|

| Replacement of halogens with methyl groups | C-6, C-8 | Slight decrease in activity compared to chloro/bromo analogs | acs.org |

| Introduction of larger, electron-withdrawing groups | C-6, C-8 | Favorable for significant inhibition | acs.org |

| Varying alkyl chain length | C-2 | Optimal activity with 3-5 carbons; bulky groups decrease activity | acs.org |

| Modification of carbonyl group | C-4 | Significant loss of inhibitory activity | acs.org |

Scaffold Hopping and Bioisosteric Replacement Strategies in this compound Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties while retaining desired biological activity. nih.govresearchgate.net

Scaffold Hopping involves replacing the central core of a molecule—in this case, the 4H-chromen-4-one scaffold—with a structurally different but functionally similar core. nih.govmdpi.com This can lead to new chemical entities with different physicochemical properties, potentially overcoming issues like poor metabolic stability or opening new patentable chemical space. For this compound, one might replace the chromone core with other bicyclic heteroaromatic systems known to have similar biological activities.

Bioisosteric Replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties, leading to similar biological effects. researchgate.net For this compound, examples could include:

Replacing the 6-methoxy group with a hydroxyl, chloro, or trifluoromethyl group to probe the electronic and steric requirements at this position.

Substituting the 2-methyl group with other small alkyl groups (ethyl, cyclopropyl) or bioisosteres like an amino or chloro group to fine-tune potency and selectivity.

A common bioisosteric replacement for the oxygen atom in the chromone ring is its substitution with nitrogen or sulfur, leading to azaaurones or thioaurones, respectively. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Derivatives

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For this compound and its analogs, a ligand-based pharmacophore model can be developed when the structure of the biological target is unknown.

This process involves superimposing the 3D structures of several active analogs to identify common chemical features. A potential pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor feature corresponding to the C-4 carbonyl oxygen.

An aromatic ring feature for the benzene (B151609) portion of the chromone scaffold.

Hydrophobic features representing the 2-methyl group and the 6-methoxy group.

Once created, this pharmacophore model serves as a 3D query to screen large chemical databases for novel, structurally diverse molecules that match the feature arrangement and could possess similar biological activity. dovepress.com This approach is often used as an initial step in a hierarchical virtual screening process to filter vast compound libraries efficiently. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Activity of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by correlating physicochemical properties, known as molecular descriptors, with the observed activity.

For a series of analogs of this compound, a QSAR model could be built by:

Synthesizing and testing a series of derivatives with systematic variations at positions C-2, C-6, C-7, and C-8.

Calculating molecular descriptors for each analog. These can include electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters) descriptors.

Developing a mathematical equation that relates the descriptors to the biological activity (e.g., IC50 values).

Such a model, once validated, can be used to predict the biological activity of new, yet-to-be-synthesized analogs, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. researchgate.netnih.gov For instance, the electron density changes at the C-6 position due to different substituents can be quantified and correlated with activity. nih.gov

3D-QSAR and Molecular Field Analysis for Optimized Design

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design, offering profound insights into the correlation between the three-dimensional structure of a molecule and its biological activity. For the scaffold of this compound and its analogs, 3D-QSAR methods, particularly Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in guiding the design of optimized compounds. nih.govyu.edu.jo These techniques generate predictive models that can forecast the activity of novel analogs, thereby streamlining the synthetic efforts towards more potent and selective molecules.

CoMFA and CoMSIA are powerful computational tools used to establish a quantitative relationship between the biological activity of a set of compounds and their 3D molecular properties. yu.edu.jo These methods involve aligning the molecules in a dataset and then calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). nih.govyu.edu.jo The resulting data is then subjected to partial least squares (PLS) analysis to derive a QSAR model.

In studies involving chromone derivatives, these models have demonstrated high predictive capabilities. For instance, a 3D-QSAR study on a series of chromone derivatives as radical scavengers yielded robust CoMFA and CoMSIA models. nih.gov The statistical significance of these models is typically evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. yu.edu.jo

For a series of chromenone analogues investigated for their Interleukin-5 (IL-5) inhibitory activity, both CoMFA and CoMSIA models showed strong correlations. yu.edu.jo The CoMFA model highlighted the importance of steric and electrostatic factors, while the CoMSIA model further elucidated the contributions of hydrophobic, and hydrogen bond donor and acceptor fields. nih.govyu.edu.jo

The key findings from such analyses are often visualized through contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric hindrance in that area is detrimental to activity. researchgate.net

Electrostatic Contour Maps : Blue contours often represent areas where electropositive groups increase activity, whereas red contours signify regions where electronegative groups are preferred. researchgate.net

Hydrophobic Contour Maps : These maps can indicate areas where hydrophobic or hydrophilic groups would be beneficial for activity. researchgate.net

Hydrogen Bond Donor/Acceptor Maps : These maps pinpoint locations where hydrogen bond donors or acceptors on the ligand would lead to improved interactions with the biological target. researchgate.net

By interpreting these contour maps for analogs of this compound, medicinal chemists can make informed decisions on which functional groups to introduce and at which positions on the chromone scaffold to design new molecules with enhanced therapeutic potential.

Below are representative data tables illustrating the statistical validation of 3D-QSAR models for chromone derivatives, which would be analogous to studies involving this compound.

Table 1: Statistical Results of a CoMFA Model for Chromone Derivatives

| Parameter | Value | Description |

| q² | 0.821 | Cross-validated correlation coefficient, indicating good internal predictivity. nih.gov |

| r² | 0.987 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and experimental activities. nih.gov |

| F-value | 388.255 | A high F-statistic value, indicating a statistically significant regression model. nih.gov |

| Standard Error (S) | 0.095 | A low standard error of the estimate, suggesting a good fit of the model to the data. nih.gov |

Table 2: Statistical Results of a CoMSIA Model for Chromenone Analogs

| Parameter | Value | Description |

| q² | 0.876 | Cross-validated correlation coefficient, demonstrating excellent internal predictive power. nih.gov |

| r² | 0.976 | Non-cross-validated correlation coefficient, indicating a robust model. nih.gov |

| F-value | 208.073 | A high F-statistic value, confirming the statistical significance of the model. nih.gov |

| Standard Error (S) | 0.129 | A low standard error, reflecting the model's accuracy. nih.gov |

These tables showcase the high statistical reliability of 3D-QSAR models in studies of chromone analogs, providing a solid foundation for the rational design of new derivatives of this compound with optimized activity.

Pharmacokinetics and Metabolism of 6 Methoxy 2 Methyl 4h Chromen 4 One Pre Clinical and in Vitro Focus

Absorption and Distribution Studies of 6-methoxy-2-methyl-4H-chromen-4-one in Pre-clinical Models

The absorption and distribution of a compound are critical determinants of its therapeutic efficacy and potential for off-target effects. For chromone (B188151) derivatives, these processes are influenced by their physicochemical properties.

Oral Bioavailability Assessment in Animal Models

The oral bioavailability of chromone derivatives can be variable. For instance, some chromone derivatives exhibit poor oral bioavailability. One study on a series of chromone derivatives as BRD4 inhibitors found a lead compound with an oral bioavailability of only 0.46% in animal models, which was attributed to poor metabolic stability and low aqueous solubility. nih.gov Conversely, another study focusing on enhancing the oral bioavailability of magnolol (B1675913), a lignin (B12514952) with structural similarities to parts of the chromone scaffold, demonstrated a significant increase in bioavailability when formulated as a metal-organic framework. nih.gov This suggests that the inherent properties of the chromone scaffold can be modified to improve oral absorption.

Table 1: Oral Bioavailability of a Structurally Related Chromone Derivative

| Compound | Animal Model | Oral Bioavailability (F%) | Key Influencing Factors |

| Chromone Derivative (BRD4 Inhibitor) | Not Specified | 0.46 | Poor metabolic stability, low aqueous solubility |

This table is illustrative and based on data for a related chromone derivative, not this compound.

Tissue Distribution and Accumulation Profiles in Pre-clinical Species (e.g., CNS, Liver, Kidney)